An In-depth Technical Guide to the Physicochemical Properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters that influence the behavior, formulation, and application of this compound. We will explore its identity, key physicochemical characteristics, and the experimental methodologies used to determine these properties, offering field-proven insights into the causality behind experimental choices.
Chemical Identity and Molecular Structure
A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical characterization. 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, also known as 2-(isopropylureido)benzoic acid, is an aromatic compound featuring a benzoic acid core substituted with an N-isopropylurea group at the ortho-position.
| Identifier | Value | Source |
| IUPAC Name | 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid | N/A |
| Synonyms | 2-(isopropylureido)benzoic acid, N-isopropyl-N'-(2-carboxyphenyl)urea | N/A |
| CAS Number | 69145-57-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [1] |
| Canonical SMILES | CC(C)NC(=O)NC1=CC=CC=C1C(=O)O | [2] |
| InChI Key | LEBQZCAMYFCNFJ-UHFFFAOYSA-N | [2] |
The presence of a carboxylic acid group, a urea moiety, and an isopropyl substituent imparts specific and predictable characteristics to the molecule, which are crucial for its behavior in various chemical and biological systems. The interplay of these functional groups governs properties such as solubility, acidity, and lipophilicity.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are paramount in drug discovery and development, influencing everything from absorption and distribution to metabolism and excretion (ADME). Below is a summary of the key properties for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.
| Property | Value | Method | Significance in Drug Development |
| Melting Point (°C) | 183 - 184 | Experimental | Purity assessment, solid-state stability, and formulation development (e.g., hot-melt extrusion). |
| Boiling Point (°C) | Not available | N/A | Relevant for purification and assessing thermal stability at elevated temperatures. |
| Aqueous Solubility | Not determined | N/A | Directly impacts bioavailability; a key parameter for formulation design. |
| pKa | Not determined | N/A | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP (XlogP) | 2.5 | Predicted | Indicates lipophilicity and the compound's ability to partition between aqueous and lipid environments, influencing membrane permeability and distribution.[2] |
Experimental Methodologies and Mechanistic Insights
The determination of physicochemical properties is not merely a data collection exercise; it is a critical component of understanding a molecule's behavior. The choice of experimental protocol is dictated by the nature of the compound and the desired accuracy.
Melting Point Determination
The melting point is a fundamental property for the initial characterization and purity assessment of a solid compound.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
Causality Behind the Choice: A sharp melting point range (typically ≤ 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range. This self-validating system provides a quick and reliable assessment of sample purity.
Aqueous Solubility Determination (OECD 105)
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The OECD Guideline for the Testing of Chemicals, No. 105, provides standardized methods for its determination.
Experimental Protocol: Shake-Flask Method
-
Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind the Choice: The shake-flask method is a "gold standard" for determining thermodynamic solubility. By ensuring a true equilibrium is reached, this protocol provides a robust and reproducible measure of the compound's intrinsic solubility, which is essential for accurate biopharmaceutical classification and formulation development.[3][4]
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Lipophilicity: Partition Coefficient (LogP) Determination
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind the Choice: This method directly measures the partitioning of the compound, providing an experimental value that reflects its true lipophilic character. The use of a buffered aqueous phase (to determine LogD) is crucial for ionizable compounds like 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, as it accounts for the distribution of both the ionized and non-ionized forms at a physiologically relevant pH.
Stability, Polymorphism, and Handling
Chemical Stability
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by temperature, humidity, and light. Stability testing, as outlined in the International Council for Harmonisation (ICH) Q1 guidelines, is essential to determine the re-test period or shelf life.
For 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, potential degradation pathways could involve hydrolysis of the urea or amide linkages, particularly under harsh acidic or basic conditions and elevated temperatures. Forced degradation studies are recommended to identify potential degradants and to develop stability-indicating analytical methods.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability.[5] This can have significant implications for drug product performance, including bioavailability and manufacturability.
A thorough polymorphic screen should be conducted during early-stage development to identify all accessible crystalline forms of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. This typically involves recrystallization from a wide range of solvents under various conditions. Each identified form should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Logical Relationship of Polymorphism and Drug Development
Caption: The process of polymorphic screening and selection in drug development.
Safety and Handling
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
The physicochemical properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid are dictated by its unique molecular structure, which combines a carboxylic acid, a urea moiety, and a hydrophobic isopropyl group. This guide has provided a framework for understanding and determining its key characteristics, from its chemical identity to its solid-state properties. A thorough and mechanistically driven approach to physicochemical characterization is indispensable for the successful development of this compound into a safe and effective pharmaceutical product.
References
-
International Council for Harmonisation. (2023). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids, Second Edition. CRC Press. [Link]
-
PubChem. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
PubChemLite. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. [Link]
Sources
- 1. 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid | 69145-57-9 [sigmaaldrich.com]
- 2. PubChemLite - 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-amino-5-(propan-2-yl)benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. fishersci.com [fishersci.com]
